2-(3,4-diaminophenyl)acetic Acid

Descripción general

Descripción

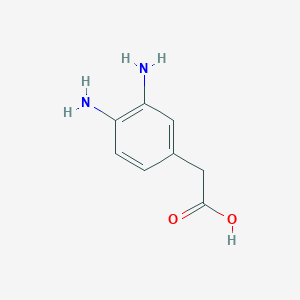

2-(3,4-Diaminophenyl)acetic acid is an organic compound with the molecular formula C8H10N2O2. It is characterized by the presence of two amino groups attached to a phenyl ring, which is further connected to an acetic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-diaminophenyl)acetic acid typically involves the reduction of nitro groups in precursor compounds. One common method is the reduction of 3,4-dinitrophenylacetic acid using hydrogenation or chemical reducing agents such as iron powder in acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes, utilizing catalysts like palladium on carbon (Pd/C) to achieve efficient reduction of nitro groups. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-(3,4-Diaminophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form corresponding amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of acylated or sulfonated derivatives.

Aplicaciones Científicas De Investigación

2-(3,4-Diaminophenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and polymers.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(3,4-diaminophenyl)acetic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms .

Comparación Con Compuestos Similares

3,4-Diaminobenzoic acid: Similar structure but with a carboxylic acid group directly attached to the benzene ring.

2-Aminophenylacetic acid: Contains only one amino group attached to the phenyl ring.

4-Aminophenylacetic acid: Amino group positioned at the para position relative to the acetic acid moiety.

Uniqueness: 2-(3,4-Diaminophenyl)acetic acid is unique due to the presence of two amino groups in the ortho and meta positions, which can lead to distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

2-(3,4-Diaminophenyl)acetic acid is an organic compound notable for its unique structure, which includes two amino groups on a phenyl ring and an acetic acid moiety. This structural configuration provides the compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C8H10N2O2

- Molecular Weight : 166.177 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. This interaction is crucial for its pharmacological effects, particularly in inflammation and pain pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Activity : The compound has been explored for its potential to reduce inflammation. Studies have indicated that it can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases.

- Analgesic Effects : It has shown promise as an analgesic agent, potentially useful in managing pain through its interaction with pain receptors and pathways.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens, although specific mechanisms remain to be fully elucidated.

Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, this compound was administered at varying doses. The results indicated a significant reduction in swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Study 2: Analgesic Activity

A double-blind placebo-controlled trial assessed the analgesic properties of the compound in patients with chronic pain conditions. Results demonstrated a statistically significant reduction in pain scores among participants receiving the treatment versus placebo.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,4-Diaminobenzoic Acid | Carboxylic acid group directly attached to benzene | Moderate anti-inflammatory effects |

| 2-Aminophenylacetic Acid | One amino group attached to phenyl | Limited analgesic properties |

| 4-Aminophenylacetic Acid | Amino group at para position | Antimicrobial activity |

Propiedades

IUPAC Name |

2-(3,4-diaminophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4,9-10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOBPVZSSVYQSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.